molecular formula C22H29N3O B2426244 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide CAS No. 1049474-14-7

3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide

Cat. No.: B2426244
CAS No.: 1049474-14-7
M. Wt: 351.494
InChI Key: GXVCCKBDVVYMBC-UHFFFAOYSA-N
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Description

3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a phenyl group attached to a piperazine ring, which is further connected to a propyl chain ending in a propanamide group. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in drug development and other scientific research fields.

Mechanism of Action

Target of Action

It has been found to exhibit potent anti-inflammatory activities . Anti-inflammatory agents often target enzymes like cyclooxygenases (COX) or proteins such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) involved in the inflammatory response.

Mode of Action

Given its anti-inflammatory activity, it may inhibit the production of pro-inflammatory mediators or cytokines . It could potentially interfere with the signaling pathways that lead to the expression of these mediators, thereby reducing inflammation.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in inflammation. These could include the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes, key mediators of inflammation. By inhibiting enzymes in this pathway, the compound could reduce the production of these mediators and thereby decrease inflammation .

Result of Action

The compound has been found to exhibit potent anti-inflammatory effects in a carrageenan-induced rat paw edema model in vivo . This suggests that it can effectively reduce inflammation in this model, likely by inhibiting the production of pro-inflammatory mediators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst such as hydrochloric acid.

    Alkylation: The next step is the alkylation of 4-phenylpiperazine with 3-bromopropylamine to form N-(3-(4-phenylpiperazin-1-yl)propyl)amine.

    Amidation: Finally, the amidation reaction is carried out by reacting N-(3-(4-phenylpiperazin-1-yl)propyl)amine with phenylpropanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typically used for substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-phenylpiperazine: Shares the piperazine core but lacks the propanamide group.

    N-(3-(4-phenylpiperazin-1-yl)propyl)amine: Similar structure but without the phenyl group on the amide.

    Phenylpropanoic acid derivatives: Compounds with similar amide linkages but different substituents on the phenyl ring.

Uniqueness

3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)propanamide is unique due to its combination of a phenyl group, a piperazine ring, and a propanamide moiety. This structure allows for versatile interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c26-22(13-12-20-8-3-1-4-9-20)23-14-7-15-24-16-18-25(19-17-24)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVCCKBDVVYMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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